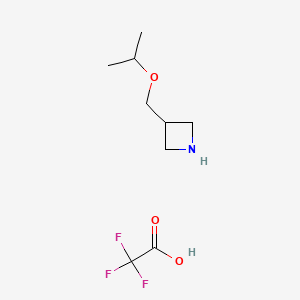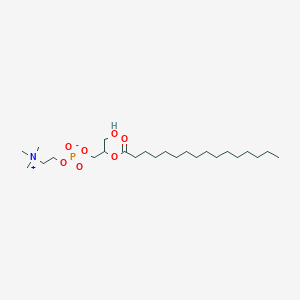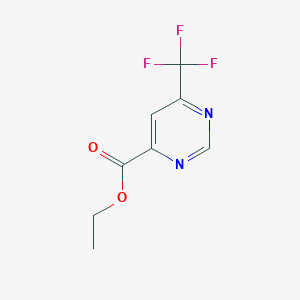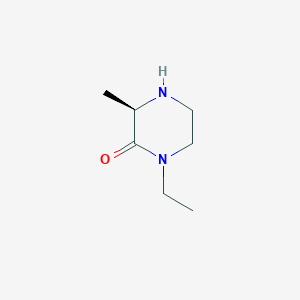![molecular formula C16H11ClF3NOS B13901743 5-(chloromethyl)-4-(furan-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13901743.png)
5-(chloromethyl)-4-(furan-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(chloromethyl)-4-(furan-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-4-(furan-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid.
Attachment of the Furan Ring: The furan ring can be attached through a Friedel-Crafts alkylation reaction, where the furan acts as the nucleophile.
Addition of the Trifluoromethyl-Substituted Phenyl Group: This step can be achieved through a Suzuki coupling reaction, using a trifluoromethyl-substituted phenylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group.
Substitution: The chloromethyl group is reactive and can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Methyl-substituted thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 5-(chloromethyl)-4-(furan-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 5-(chloromethyl)-4-(furan-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
- 5-(chloromethyl)-4-(furan-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
- 5-(bromomethyl)-4-(furan-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
- 5-(chloromethyl)-4-(furan-3-ylmethyl)-2-[4-(methyl)phenyl]-1,3-thiazole
Uniqueness
Compared to similar compounds, 5-(chloromethyl)-4-(furan-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C16H11ClF3NOS |
|---|---|
分子量 |
357.8 g/mol |
IUPAC 名称 |
5-(chloromethyl)-4-(furan-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole |
InChI |
InChI=1S/C16H11ClF3NOS/c17-8-14-13(7-10-5-6-22-9-10)21-15(23-14)11-1-3-12(4-2-11)16(18,19)20/h1-6,9H,7-8H2 |
InChI 键 |
ZFRNJDBMBRHWQS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC(=C(S2)CCl)CC3=COC=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate](/img/structure/B13901687.png)


![N-[(2-methyl-1H-indol-3-yl)-(4-methylphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13901706.png)

![Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane](/img/structure/B13901714.png)



![4'-Chloro-3-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13901735.png)
